4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one
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Overview
Description
This compound is a unique chemical used in scientific research due to its distinct properties and structure. It has a linear formula of C21H21N3O3 and a CAS Number of 384368-99-4 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.42 . More detailed physical and chemical properties aren’t available in the sources I found.Scientific Research Applications
Reactions and Synthetic Applications
Research on reactions involving ethyl azepine-1-carboxylate (EAC), a related compound, has shown that it can undergo cycloaddition reactions to yield [π4s+π2s] cycloadducts, highlighting the synthetic utility of azepine derivatives in constructing complex heterocyclic structures (Murphy & Raman, 1977). Similarly, the phosphine-mediated construction of 1,4-oxazepines from ynones and 2-azido alcohols demonstrates the potential of using azepine-containing compounds as precursors for synthesizing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).
Luminescence Sensing
Lanthanide metal–organic frameworks (MOFs) based on triazole-containing tricarboxylic acid ligands, closely related to the structure , have been synthesized and shown to exhibit selective luminescence sensing of metal ions and nitroaromatic compounds, indicating their potential in chemical sensing and environmental monitoring (Wang et al., 2016).
Catalysis and Chemical Transformations
The development of ligand redox-controlled tandem synthesis routes for azines from aromatic alcohols and hydrazine, facilitated by metal catalysts, underscores the role of phthalazinone derivatives in enabling novel synthetic pathways for constructing nitrogen-containing heterocycles (Chakraborty et al., 2018).
Advanced Materials
The synthesis of novel poly(arylene ether nitrile)s bearing phthalazinone moieties, which exhibit improved solubility, glass transition temperatures, and thermal crosslinking properties, highlights the utility of phthalazinone derivatives in the development of high-performance polymeric materials (Yu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZNJAIOUHOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one |
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